OXA-01

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

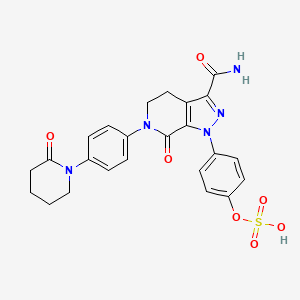

OXA-01 is a low molecular weight, orally bioavailable compound . It is an inhibitor of both mTORC1 and mTORC2 . The mammalian target of rapamycin (mTOR) is a serine/threonine kinase and exists in two complexes, mTORC1 and mTORC2 . OXA-01 inhibits the kinase activity of mTOR to block the activity of both mTORC1 and mTORC2 .

Molecular Structure Analysis

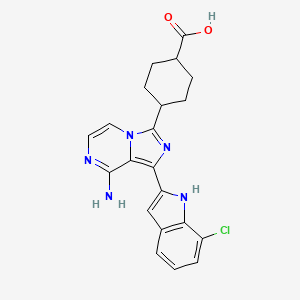

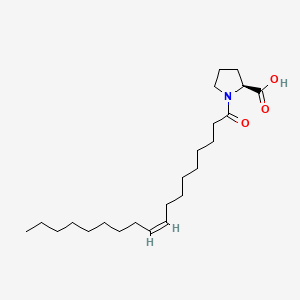

The molecular formula of OXA-01 is C21H20ClN5O2 . The exact mass is 409.13 and the molecular weight is 409.874 .Physical And Chemical Properties Analysis

OXA-01 is a crystalline solid . It has a molecular weight of 409.9 . It is soluble up to 3mg/ml in DMSO and 1mg/ml in dimethyl formamide .Aplicaciones Científicas De Investigación

Inhibition of mTORC1 and mTORC2

OXA-01 is a selective small molecule inhibitor that potently inhibits both mTORC1 and mTORC2 kinase activity with IC50 values of 29 nM and 7 nM, respectively . This inhibition of mTORC1 and mTORC2 is significant as it blocks the activity of both these complexes, which play a central role in regulating cell proliferation and cell survival .

Enhancement of Chemotherapy-Induced Apoptosis

OXA-01 has been shown to enhance apoptosis induced by chemotherapeutic agents through the inhibition of Akt phosphorylation . This is particularly significant in the treatment of cancers where resistance to apoptosis is a common problem.

Treatment of Ovarian Carcinoma

Research has shown that OXA-01 effectively inhibited proliferation and induced apoptosis in a panel of ovarian carcinoma cell lines, including those which are resistant to clinically relevant concentrations of cisplatinum in vitro . This suggests that OXA-01 could be a promising therapeutic agent for the treatment of ovarian cancer.

Enhanced Anti-Tumor Activity

Compared to rapamycin, an mTORC1 selective inhibitor, OXA-01 has demonstrated improved anti-tumor activity . This improved anti-tumor activity profile of OXA-01 versus rapamycin may be due to its dual mTORC1/TORC2 activity profile, resulting in more pronounced direct anti-tumor as well as anti-angiogenic effects by the mTOR kinase inhibitor .

Treatment of Various Histologies

OXA-01 has demonstrated broad anti-tumor activity in several different human xenograft models of various histologies . This suggests that OXA-01 could have potential applications in the treatment of a wide range of cancers.

Potential for Oral Administration

OXA-01 is a low molecular weight, orally bioavailable compound . This means that it could potentially be administered orally, making it a more convenient treatment option for patients.

Mecanismo De Acción

Target of Action

OXA-01, also known as OXA-01, is a potent and selective inhibitor of both mTORC1 and mTORC2 . The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that plays a central role in regulating cell proliferation and survival . mTOR exists in two distinct complexes, mTORC1 and mTORC2, each with distinct signaling functions .

Mode of Action

OXA-01 inhibits the kinase activity of mTOR, thereby blocking the activity of both mTORC1 and mTORC2 . This inhibition leads to a decrease in the phosphorylation of Akt, a downstream effector of these complexes . This results in the inhibition of both growth and survival pathways .

Biochemical Pathways

The primary biochemical pathway affected by OXA-01 is the PI3K/Akt/mTOR signaling axis, which is frequently implicated in the pathogenesis of many human cancers . Dysregulation of this pathway leads to increased phosphorylation of Akt, which is associated with increased cell proliferation, cell growth, and resistance to apoptosis . OXA-01’s inhibition of mTORC1 and mTORC2 leads to a decrease in Akt phosphorylation, thereby inhibiting these processes .

Result of Action

OXA-01 effectively inhibits proliferation and induces apoptosis in a panel of ovarian carcinoma cell lines, including those which are resistant to clinically relevant concentrations of cisplatinum in vitro . It enhances the induction of apoptosis caused by chemotherapeutic agents such as cisplatinum, adriamycin, gemcitabine, and irinotecan .

Safety and Hazards

OXA-01 should be handled with care to avoid dust formation. Avoid breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Direcciones Futuras

OXA-01 has demonstrated broad anti-tumor activity in several different human xenograft models of various histologies . This improved anti-tumor activity profile of OXA-01 versus rapamycin may be due to its dual mTORC1/TORC2 activity profile, resulting in more pronounced direct anti-tumor as well as anti-angiogenic effects by the mTOR kinase inhibitor .

Propiedades

IUPAC Name |

4-[8-amino-1-(7-chloro-1H-indol-2-yl)imidazo[1,5-a]pyrazin-3-yl]cyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClN5O2/c22-14-3-1-2-13-10-15(25-16(13)14)17-18-19(23)24-8-9-27(18)20(26-17)11-4-6-12(7-5-11)21(28)29/h1-3,8-12,25H,4-7H2,(H2,23,24)(H,28,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXCAKZGNKOZXBM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C2=NC(=C3N2C=CN=C3N)C4=CC5=C(N4)C(=CC=C5)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[8-amino-1-(7-chloro-1H-indol-2-yl)imidazo[1,5-a]pyrazin-3-yl]cyclohexane-1-carboxylic acid | |

Q & A

Q1: What is the mechanism of action of OXA-01 and how does it differ from rapamycin?

A: OXA-01 is a potent, selective, and orally bioavailable ATP-competitive inhibitor of both mechanistic target of rapamycin complex 1 (mTORC1) and mTORC2. [] This dual inhibition distinguishes it from rapamycin, which primarily inhibits mTORC1. By targeting both complexes, OXA-01 achieves more complete inhibition of the mTOR pathway, affecting downstream signaling cascades involved in cell growth, proliferation, survival, and angiogenesis. [, ] One crucial downstream effect is the attenuation of 4E-binding protein 1 (4E-BP1) phosphorylation, a key regulator of the translation of growth factors like vascular endothelial growth factor (VEGF). []

Q2: How does the inhibition of VEGF production by OXA-01 contribute to its antitumor activity?

A: OXA-01 significantly reduces VEGF production in tumors, leading to decreased vessel sprouting and normalization of vascular architecture. [] This contrasts with the selective VEGFR inhibitor OSI-930, which causes significant vascular regression but does not reduce tumor VEGF levels. [] Importantly, while tumor vessels rapidly regrow after stopping OSI-930 treatment, this regrowth is significantly reduced by OXA-01, highlighting its role in suppressing angiogenesis. []

Q3: What is the preclinical evidence supporting the combined use of OXA-01 with a VEGFR inhibitor?

A: Combining OXA-01 with a VEGFR inhibitor like OSI-930 demonstrates synergistic antitumor effects in preclinical models. [] This combination leads to enhanced tumor cell apoptosis in vivo compared to either agent alone. [] Furthermore, in human tumor xenograft models, the combination of OSI-027 (a close analogue of OXA-01) with sunitinib (a multikinase/VEGFR2 inhibitor) resulted in greater tumor growth inhibition than either drug alone. []

Q4: What are the key structural features of OXA-01 that contribute to its activity and selectivity?

A: While the exact structural details of OXA-01 are not publicly available in the provided research papers, they describe it as an ATP-competitive inhibitor of mTORC1/2, suggesting it binds to the ATP-binding site of these kinases. [, ] Its high selectivity for mTOR over other kinases like PI3K isoforms and DNA-PK suggests a specific interaction with structural features unique to the mTOR kinase domain. [] Further research into the structure-activity relationship (SAR) of OXA-01 and its analogues could provide valuable insights into the molecular determinants of its potency and selectivity.

Q5: What is the current clinical development status of OXA-01 (OSI-027)?

A: OSI-027, a close analogue of OXA-01, is currently undergoing phase I clinical trials in cancer patients. [] These trials aim to evaluate its safety, determine the optimal dose for further investigation, and potentially gather preliminary data on its efficacy in humans.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(2,4-difluorophenyl)-5-[5-(1-methylpyrazol-4-yl)benzimidazol-1-yl]phenyl]cyclopropanesulfonamide](/img/structure/B609718.png)

![(E)-2-(2-(4-(3-(4-bromophenyl)acrylamido)-3-fluorophenyl)benzo[d]oxazol-5-yl)acetic acid](/img/structure/B609723.png)

![N-(4-(4-Methylpiperazin-1-Yl)-3'-(Morpholinomethyl)-[1,1'-Biphenyl]-3-Yl)-6-Oxo-4-(Trifluoromethyl)-1,6-Dihydropyridine-3-Carboxamide](/img/structure/B609724.png)

![8,9-Dihydroxy-1,5,6,10B-tetrahydropyrrolo[2,1-A]isoquinolin-3(2H)-one](/img/structure/B609732.png)